molecular formula C11H12FNO4S2 B14232383 (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid CAS No. 821800-12-8

(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid

Cat. No.: B14232383
CAS No.: 821800-12-8
M. Wt: 305.4 g/mol
InChI Key: INXFAIUIZBDFES-JTQLQIEISA-N
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Description

(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a fluorobenzene sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiomorpholine ring, followed by the introduction of the fluorobenzene sulfonyl group and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzene ring or the thiomorpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzene ring or the thiomorpholine ring.

Scientific Research Applications

(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzene sulfonyl group may play a key role in binding to these targets, while the thiomorpholine ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiomorpholine derivatives and fluorobenzene sulfonyl compounds. Examples include:

  • Thiomorpholine-3-carboxylic acid
  • 4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine
  • 3-Fluorobenzene-1-sulfonyl derivatives

Uniqueness

What sets (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry. The presence of the fluorobenzene sulfonyl group provides unique reactivity and binding properties, while the thiomorpholine ring offers structural stability and versatility in chemical reactions.

This detailed overview highlights the significance and potential of this compound in various fields of scientific research

Properties

CAS No.

821800-12-8

Molecular Formula

C11H12FNO4S2

Molecular Weight

305.4 g/mol

IUPAC Name

(3R)-4-(3-fluorophenyl)sulfonylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C11H12FNO4S2/c12-8-2-1-3-9(6-8)19(16,17)13-4-5-18-7-10(13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15)/t10-/m0/s1

InChI Key

INXFAIUIZBDFES-JTQLQIEISA-N

Isomeric SMILES

C1CSC[C@H](N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O

Canonical SMILES

C1CSCC(N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O

Origin of Product

United States

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